molecular formula C18H19BrN2O4S B11245656 N-(4-bromophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(4-bromophenyl)-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11245656
M. Wt: 439.3 g/mol
InChI Key: BOQYSGKKLDCRTQ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms, and is substituted with a bromophenyl group, a methanesulfonyl group, and a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis . In cancer research, the compound may exert its effects by inhibiting signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its benzoxazepine core, which imparts distinct chemical properties and reactivity. Its combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H19BrN2O4S

Molecular Weight

439.3 g/mol

IUPAC Name

N-(4-bromophenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C18H19BrN2O4S/c1-12-3-8-16-15(11-12)21(26(2,23)24)10-9-17(25-16)18(22)20-14-6-4-13(19)5-7-14/h3-8,11,17H,9-10H2,1-2H3,(H,20,22)

InChI Key

BOQYSGKKLDCRTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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